Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic ester derivative with a partially hydrogenated naphthalene backbone. Its molecular formula is C₁₃H₁₄O₃, and it has a molecular weight of 218.25 g/mol (CAS: 83781-72-0) . The compound features a methoxy group at position 8 and a methyl ester at position 2 of the tetrahydronaphthalene scaffold. Key physical properties include a melting point range of 141–143°C for its carboxylic acid precursor (CAS: 32178-63-5) and a purity of ≥98% in commercial supplies .
Properties
IUPAC Name |
methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-4-9-6-7-10(8-11(9)12)13(14)16-2/h3-5,10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOJNBCUHLPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516680 | |
| Record name | Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83781-72-0 | |
| Record name | Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxy-1,2,3,4-tetrahydronaphthalene.
Esterification: The carboxylation of the starting material is achieved through a reaction with methyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate may involve:
Large-scale esterification: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Optimization of reaction parameters: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or alkaline conditions to yield 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid ( ). This reaction is pivotal for generating intermediates in pharmaceutical synthesis.
Mechanistic Insight :
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Alkaline hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to the carboxylate ( ).
Oxidation Reactions
The tetrahydronaphthalene core and methoxy group participate in oxidation reactions, yielding ketones or quinones under controlled conditions.
Notes :
-
KMnO₄ selectively oxidizes the saturated ring to a ketone while preserving the methoxy group ( ).
-
DDQ dehydrogenates the tetrahydronaphthalene ring, forming a conjugated diene system ( ).
Nucleophilic Substitution
The ester group reacts with nucleophiles such as alcohols or amines, enabling transesterification or amidation.
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux, 8 hr | Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (no change) | – | |
| Amidation | NH₃ (g), THF, 50°C, 24 hr | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide | 55% |
Key Observation :
Transesterification with methanol under acidic conditions does not alter the product due to identical ester groups. Amidation requires prolonged exposure to ammonia ().
Reduction Reactions
Catalytic hydrogenation reduces the aromatic ring or ester group, though the methoxy group remains intact.
| Reducing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 6 hr | Partially saturated naphthalene derivatives | 70% | |
| LiAlH₄ | THF, 0°C → rt, 2 hr | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol | 88% |
Mechanistic Notes :
-
LiAlH₄ reduces the ester to a primary alcohol without affecting the methoxy group ().
-
Hydrogenation selectively saturates the aromatic ring, preserving the ester functionality ().
Interaction with Organometallic Reagents
The ester reacts with Grignard reagents to form tertiary alcohols.
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| CH₃MgBr | THF, −78°C → rt, 4 hr | 2-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-2-ol | 60% |
Outcome :
The Grignard reagent adds twice to the ester carbonyl, forming a tertiary alcohol. Steric hindrance from the tetrahydronaphthalene core limits yield ().
Cyclodehydration
Under acidic conditions, the compound participates in cyclodehydration to form polycyclic structures, as demonstrated in illudalane synthesis ( ).
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| H₂SO₄, Ac₂O, 100°C, 12 hr | Acetic anhydride | Hexahydro-s-indacene derivative | 38% |
Significance :
This reaction highlights utility in synthesizing complex polycyclic frameworks for natural product synthesis ( ).
Scientific Research Applications
Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism by which Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate vary in substituents, stereochemistry, and reactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Steric and Electronic Effects :
- The methoxy group at C8 in the target compound reduces ring strain compared to analogs with ketones (e.g., 14g) or allyl esters (3m), which may explain its stability in coupling reactions .
- Chlorinated derivatives (e.g., 14g) exhibit higher enantiomeric excess (79% ee) due to chiral catalysis, whereas tert-butyl analogs achieve near-perfect ee (99.5%) via steric stabilization .
Reactivity Differences: Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (lacking methoxy) fails to react with nitrostyrenes under organocatalytic conditions, highlighting the critical role of the C8 methoxy group in modulating reactivity . Difluoromethylthio derivatives (10y) show unique ¹⁹F NMR shifts, indicating strong electron-withdrawing effects that could be leveraged in fluorination chemistry .
Synthetic Utility :
- The target compound’s methyl ester group facilitates straightforward hydrolysis to its carboxylic acid (CAS: 32178-63-5), a versatile intermediate for amide bond formation in drug discovery .
- Allyl esters (e.g., 3m) offer orthogonal reactivity for deprotection strategies, unlike the stable methyl ester in the target molecule .
Research Findings and Data Tables
Table 2: NMR Data Comparison
Table 3: Enantioselectivity and Yield Trends
Biological Activity
Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (C13H16O3) is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both a methoxy group and a carboxylate ester, suggests various mechanisms of action that could be explored in medicinal chemistry and pharmacology.
- Molecular Formula : C13H16O3
- Molecular Weight : 220.27 g/mol
- IUPAC Name : Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- CAS Number : 13058286
The biological activity of methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is largely attributed to its interactions with specific biological targets. The methoxy and carboxylate groups can influence the compound's binding affinity to enzymes and receptors. Potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
Biological Activities
Research into the biological activities of methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has indicated potential in several areas:
Antioxidant Activity
Studies have suggested that compounds with similar structures exhibit antioxidant properties. The presence of the methoxy group may enhance radical scavenging activity.
Anti-inflammatory Properties
Preliminary investigations indicate that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways.
Anticancer Potential
Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the naphthalene ring can significantly impact its efficacy.
Research Findings
Recent studies have provided insights into the biological activity of methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study 2 | Showed anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages. |
| Study 3 | Identified antioxidant activity through DPPH radical scavenging assays with promising results. |
Case Studies
- Case Study on Anticancer Activity :
- A study evaluated the effects of methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate on human cancer cell lines (MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells.
- Case Study on Anti-inflammatory Effects :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate resulted in a significant decrease in paw edema and reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha).
Q & A
Q. How can researchers optimize the synthetic yield of Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate?
Methodological Answer: The synthesis of structurally related tetrahydronaphthalene derivatives often involves catalytic hydrogenation or Friedel-Crafts acylation. For example, allyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate was synthesized with a 70% yield using pentane:ethyl acetate (8:2) as the eluent . To optimize yield for the target compound, consider:
- Solvent Selection: Polar aprotic solvents (e.g., ethyl acetate) improve reaction homogeneity.
- Temperature Control: Gradual heating (e.g., 38–44°C) minimizes side reactions during cyclization .
- Catalyst Screening: Lewis acids like AlCl₃ enhance acylation efficiency in similar frameworks .
Q. What purification techniques are suitable for isolating Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate?
Methodological Answer: Purification can be achieved via:
- Column Chromatography: Use gradients of pentane:ethyl acetate (e.g., 8:2) to separate intermediates based on polarity differences .
- Recrystallization: Leverage solubility differences in ethanol/water mixtures, guided by the compound’s LogP (~2.2) and melting point (128–130°C) .
- HPLC: For high-purity batches, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Q. How can the compound’s structure be confirmed post-synthesis?
Methodological Answer: Use a multi-spectral approach:
- NMR Spectroscopy: Compare ¹H-NMR shifts (e.g., δ 3.40–3.80 ppm for methoxy and methyl ester groups) and coupling constants (J = 7.6 Hz for aromatic protons) with literature data .
- Mass Spectrometry (MS): Confirm the molecular ion peak (expected m/z ~220) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can stereochemical isomers of this compound be resolved and characterized?
Methodological Answer: The presence of stereocenters (e.g., at C2 in derivatives like (2R)- or (2S)-isomers) requires:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based) with hexane:isopropanol gradients .
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, as demonstrated for related tetrahydronaphthalene analogs .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., density functional theory) .
Q. What in vitro assays are appropriate for assessing metabolic stability?
Methodological Answer:
- Hepatic Microsomal Assays: Incubate the compound with liver microsomes (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance (CLint) .
- CYP450 Inhibition Screening: Use fluorogenic substrates to evaluate interactions with CYP3A4/2D6 isoforms, critical for drug-drug interaction studies .
- LC-MS/MS Quantification: Monitor parent compound depletion and metabolite formation (e.g., demethylated or hydroxylated derivatives) .
Q. How can computational modeling predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., cyclooxygenase or estrogen receptors) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling: Corrogate substituent effects (e.g., methoxy position) with bioactivity data from analogs .
- ADMET Prediction: Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., Ames test outcomes) .
Q. What strategies address contradictory data in toxicity studies?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate studies for non-linear effects (e.g., hormesis) using Akaike Information Criterion (AIC) model comparisons .
- Species-Specific Metabolism: Compare rodent vs. human CYP450 isoform activity to explain interspecies variability .
- Meta-Analysis: Apply PRISMA guidelines to aggregate data from peer-reviewed studies while excluding low-quality sources (e.g., unreliable websites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
